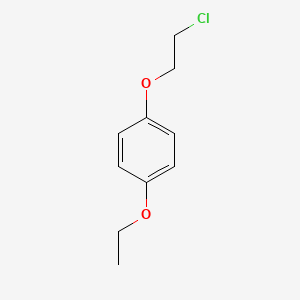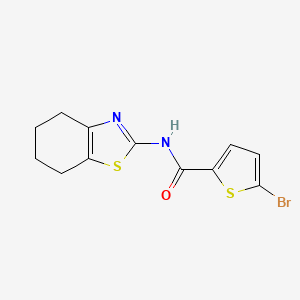![molecular formula C11H12O B2533967 tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol CAS No. 81569-16-6](/img/structure/B2533967.png)
tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[7110,2,7]undeca-2,4,6-trien-8-ol is a complex organic compound with the molecular formula C11H12O It is characterized by a tricyclic structure that includes a methanonaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include oxidation or reduction reactions to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and continuous flow chemistry may offer scalable methods for its production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol has several applications in scientific research:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: Its derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of novel polymers and resins.
Mécanisme D'action
The mechanism by which tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol exerts its effects is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions. Further research is needed to elucidate the precise pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-amine: Similar structure but with an amine group instead of a hydroxyl group.
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIIBLHOCKBXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=CC=CC=C3C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
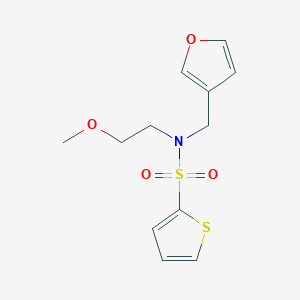
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)
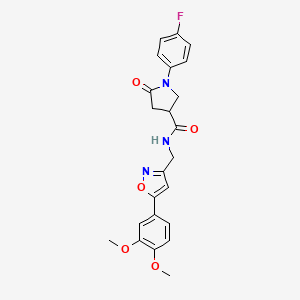

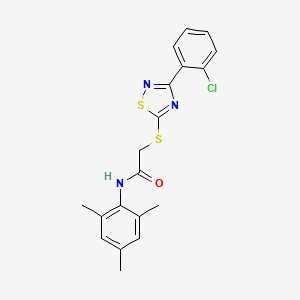
![2-(2-Bromophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2533895.png)
![N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2533896.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)
![N6-(3-methylbutyl)-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)
![6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2533903.png)
